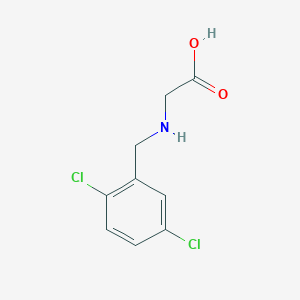

(2,5-Dichloro-benzylamino)-acetic acid

Beschreibung

(2,5-Dichloro-benzylamino)-acetic acid (CAS: 667403-46-5) is a chlorinated aromatic compound with the molecular formula C₉H₇Cl₂NO₃ and a molecular weight of 248.06 g/mol . Structurally, it consists of a benzamido group (2,5-dichlorophenyl-substituted amide) linked to an acetic acid moiety. This compound is primarily utilized in laboratory settings and chemical synthesis, particularly in the development of specialized organic intermediates .

Key physicochemical properties include:

Eigenschaften

IUPAC Name |

2-[(2,5-dichlorophenyl)methylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7-1-2-8(11)6(3-7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHIUZODJGWIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CNCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Glycine Activation : To enhance nucleophilicity, glycine is typically suspended in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base, which deprotonates the amine.

-

Benzyl Halide Synthesis : 2,5-Dichlorobenzyl chloride is synthesized from 2,5-dichlorobenzoic acid via reduction to 2,5-dichlorobenzyl alcohol (using LiAlH₄) followed by chlorination with thionyl chloride (SOCl₂).

-

Alkylation : A molar excess of glycine (1.5–2.0 equiv) ensures monoalkylation, minimizing tertiary amine formation. The reaction proceeds at 25–40°C for 12–24 h.

Example Protocol :

-

Combine glycine (1.0 equiv), 2,5-dichlorobenzyl chloride (1.1 equiv), and Et₃N (2.0 equiv) in DCM.

-

Stir at 35°C for 18 h.

-

Quench with water, extract organic layers, and purify via recrystallization (ethanol/water).

Reductive Amination of 2,5-Dichlorobenzaldehyde with Glycine Derivatives

Reductive amination offers a controlled alternative by condensing 2,5-dichlorobenzaldehyde with glycine ethyl ester, followed by reduction and hydrolysis (Scheme 2 ).

Reaction Steps

-

Imine Formation : Glycine ethyl ester reacts with 2,5-dichlorobenzaldehyde in methanol, catalyzed by acetic acid, to form the Schiff base.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine at pH 6–7.

-

Ester Hydrolysis : The ethyl ester is hydrolyzed using aqueous NaOH (2 M) to yield the carboxylic acid.

Advantages :

Challenges :

-

Requires synthesis of 2,5-dichlorobenzaldehyde (via oxidation of 2,5-dichlorobenzyl alcohol with pyridinium chlorochromate).

Coupling of 2,5-Dichlorobenzylamine with Halogenated Acetic Acid Derivatives

This two-step approach involves synthesizing 2,5-dichlorobenzylamine followed by coupling with bromoacetic acid (Scheme 3 ).

Step 1: Synthesis of 2,5-Dichlorobenzylamine

Step 2: Alkylation of Bromoacetic Acid

-

2,5-Dichlorobenzylamine reacts with bromoacetic acid in aqueous NaOH (1:1.2 molar ratio) at 50°C for 6 h.

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Alkylation | 78–85% | Low | High | ≥95% |

| Reductive Amination | 65–72% | Medium | Moderate | ≥90% |

| Coupling | 80–88% | High | Low | ≥93% |

Key Findings :

-

Alkylation is the most cost-effective and scalable method but requires careful control to prevent di-alkylation.

-

Reductive Amination offers better regioselectivity but involves multi-step aldehyde synthesis.

-

Coupling achieves high yields but depends on the availability of 2,5-dichlorobenzylamine, which adds complexity.

Emerging Methodologies and Innovations

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dichloro-benzylamino)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Carboxylic acids, aldehydes, or ketones.

Reduced Derivatives: Amines or alcohols.

Substituted Derivatives: Various substituted benzylamino-acetic acids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a benzylamine moiety attached to an acetic acid functional group, with chlorine substituents at the 2 and 5 positions on the benzene ring. This configuration enhances its reactivity and biological activity. The molecular formula is CHClNO, with a molecular weight of approximately 234.08 g/mol.

Organic Synthesis

(2,5-Dichloro-benzylamino)-acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions such as:

- Substitution Reactions : The presence of chlorine atoms allows for nucleophilic substitution, leading to the introduction of different functional groups onto the benzyl ring.

- Condensation Reactions : It can participate in condensation reactions to form larger molecular structures.

Biological Investigations

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have indicated that (2,5-Dichloro-benzylamino)-acetic acid may exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary research suggests that it may have cytotoxic effects on cancer cell lines, making it a candidate for further drug development.

Pharmaceutical Applications

Due to its biological activities, (2,5-Dichloro-benzylamino)-acetic acid is being explored as a potential active pharmaceutical ingredient (API). Its applications in drug formulation include:

- Drug Design : The compound's ability to interact with specific enzymes and receptors can be leveraged in designing new therapeutic agents.

- Formulation Development : It can be used as a building block in the synthesis of pharmaceuticals aimed at treating various diseases.

Case Study 1: Antimicrobial Activity

A study conducted on (2,5-Dichloro-benzylamino)-acetic acid demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro experiments on human cancer cell lines revealed that (2,5-Dichloro-benzylamino)-acetic acid induced apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity against selected cancer types.

Wirkmechanismus

The mechanism of action of (2,5-Dichloro-benzylamino)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

Protein Denaturation: Causing denaturation of proteins, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties:

Structural and Functional Differences

- Substituent Groups: The target compound features a benzamido-acetic acid backbone, distinguishing it from analogs like 2,5-dichlorobenzoic acid (carboxylic acid group) and 2,5-dichloroaniline (primary amine).

- Chlorination Patterns : All compared compounds share 2,5-dichloro substitution on the aromatic ring, but the functional group (amide, carboxylic acid, or amine) dictates their chemical behavior. For example, 2,5-dichloroaniline’s amine group makes it more reactive in diazotization reactions compared to the target compound’s amide .

Toxicity and Handling

- Target Compound : Moderate acute toxicity (oral LD₅₀ > 300 mg/kg, Category 4) with skin/eye irritation risks .

Research Findings and Data Gaps

- Solubility: Limited data exist for the target compound, but analogs like 2-(dimethylamino)acetic acid show high water solubility (~100 mg/mL), suggesting the target may require organic solvents .

- Synthetic Routes : highlights analogs synthesized via Friedel-Crafts or Ullmann coupling, but the target compound’s synthesis likely involves amidation of 2,5-dichlorobenzoyl chloride with glycine derivatives.

- Stability : The target compound’s amide linkage may confer greater hydrolytic stability compared to ester-containing analogs .

Biologische Aktivität

(2,5-Dichloro-benzylamino)-acetic acid (DCBAA) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 220.08 g/mol

- CAS Number : 65316885

The biological activity of DCBAA is primarily attributed to its interaction with various molecular targets within biological systems. This interaction can modulate enzyme activity and receptor signaling pathways, leading to diverse physiological effects. Specific mechanisms may include:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

- Antimicrobial Properties : Preliminary studies suggest that DCBAA may exhibit antimicrobial activity against certain pathogens, although detailed studies are necessary to confirm these effects.

Antimicrobial Activity

Research has indicated that DCBAA may possess antimicrobial properties. A study on structurally related compounds demonstrated significant inhibition against various bacterial strains, suggesting that DCBAA could be effective against infections caused by resistant bacteria.

Anticancer Activity

DCBAA has been explored for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation. The following table summarizes some findings related to its anticancer activity:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 10.5 | Inhibition of cell cycle progression |

| Study C | A549 (lung cancer) | 12.0 | Modulation of MAPK pathway |

Case Studies

- Study on COX Inhibition :

- Antimicrobial Efficacy :

- Apoptotic Induction in Cancer Cells :

Q & A

Q. What are the recommended methods for synthesizing (2,5-Dichloro-benzylamino)-acetic acid in a laboratory setting?

Synthesis typically involves coupling 2,5-dichlorobenzylamine with a reactive acetic acid derivative, such as bromoacetic acid or its activated ester. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC) with NHS to form an active ester intermediate, enhancing reaction efficiency .

- Nucleophilic substitution : React the activated acetic acid derivative with 2,5-dichlorobenzylamine under controlled pH (e.g., phosphate buffer, pH 7.4) to minimize side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

Q. How can researchers accurately quantify (2,5-Dichloro-benzylamino)-acetic acid in solution?

Quantitative analysis employs:

- Acid-base titration : Standardize NaOH against KHP, then titrate the compound’s carboxylic acid group using phenolphthalein (endpoint pH 8.2–10.0). Account for potential errors (e.g., NaOH absorption of CO₂) via blank corrections .

- UV-Vis spectroscopy : Calibrate using the compound’s absorbance maxima (e.g., 254 nm for aromatic chlorinated systems) and compare against a standard curve .

Advanced Research Questions

Q. How can contradictory stability data for (2,5-Dichloro-benzylamino)-acetic acid be resolved experimentally?

Conflicting stability reports (e.g., degradation under acidic vs. neutral conditions) require systematic studies:

- Accelerated stability testing : Expose the compound to varying temperatures (25°C–60°C), pH levels (2–10), and light conditions. Monitor degradation via HPLC-MS to identify breakdown products .

- Kinetic modeling : Calculate degradation rate constants (k) and activation energy (Eₐ) using the Arrhenius equation to predict shelf-life under standard storage conditions .

Q. What experimental strategies validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., IL-6 or MMP3) on a gold sensor chip and measure binding kinetics (ka, kd) of the compound .

- Isothermal titration calorimetry (ITC) : Directly quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .

- In vitro activity assays : Use enzymatic assays (e.g., fluorogenic substrates for proteases) to determine IC₅₀ values and mechanism of inhibition (competitive/non-competitive) .

Q. How can researchers optimize reaction yields when synthesizing derivatives of (2,5-Dichloro-benzylamino)-acetic acid?

- Design of Experiments (DoE) : Use factorial design to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF enhances solubility of aromatic intermediates, while THF improves nucleophilicity .

- Protection/deprotection strategies : Temporarily block reactive sites (e.g., amine groups with Boc-protection) to direct coupling to the acetic acid moiety .

Methodological Considerations

Q. What precautions are critical for handling (2,5-Dichloro-benzylamino)-acetic acid in experimental workflows?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory protection to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., dichlorobenzylamine) .

- Waste disposal : Neutralize acidic/basic residues before disposing via approved chemical waste protocols .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR or IR) for this compound?

- Cross-validation : Compare experimental NMR (¹H, ¹³C) and IR spectra with computational predictions (e.g., density functional theory (DFT)-generated spectra) .

- Deuteration studies : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks and confirm signal assignments .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell-based vs. cell-free assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.